molecular formula C9H10BrNO2 B1427369 Ethyl 5-bromo-6-methylpyridine-2-carboxylate CAS No. 1122090-71-4

Ethyl 5-bromo-6-methylpyridine-2-carboxylate

Cat. No. B1427369
M. Wt: 244.08 g/mol
InChI Key: INNGXOYMUZLIHV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H10BrNO2 . It is used as a building block for the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate involves the addition of Ethoxycarbonylisothiocyanat to a stirred solution of 5-bromo-6-methylpyridin-2-amine in dioxane . The mixture is stirred at room temperature for 2 hours, resulting in the precipitation of a white solid .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate consists of a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 6th position . The 2nd position of the pyridine ring is substituted with a carboxylate group .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-6-methylpyridine-2-carboxylate has a molecular weight of 244.09 g/mol . It has a density of 1.439, a melting point of 113°C, and a boiling point of 263°C . It is slightly soluble in water .

Scientific Research Applications

Chemical Modification and Synthesis

Chemical compounds with specific functional groups, such as bromo-, methyl-, and carboxylate groups, are crucial in the field of organic synthesis. They serve as intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science. For instance, brominated compounds are often used in cross-coupling reactions, a foundational method in constructing carbon-carbon bonds in organic synthesis (Weber & Sharypov, 2009). Similarly, carboxylate esters, like ethyl carboxylates, are pivotal in esterification reactions, serving as protecting groups or in the synthesis of more complex esters.

Materials Science and Engineering

In materials science, functionalized organic compounds are utilized to modify the surface properties of materials, create novel polymers, or as monomers in polymerization reactions. The specific chemical functionalities can impact the physical, chemical, and mechanical properties of the materials. For example, haloaluminate ionic liquids, incorporating brominated and other halogenated compounds, have been researched for their applications in electrochemical technologies, including energy storage and surface finishing (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Ethyl 5-bromo-6-methylpyridine-2-carboxylate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 5-bromo-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNGXOYMUZLIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729421
Record name Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-6-methylpyridine-2-carboxylate

CAS RN

1122090-71-4
Record name Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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